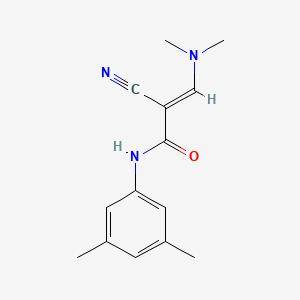
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide, a member of the cyanoacrylamide class, has garnered attention for its diverse biological activities. This compound's structure features a cyano group, a dimethylamino moiety, and an acrylamide backbone, which contribute to its potential pharmacological properties.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C13H15N3O
- CAS Number : 128259-57-4
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study explored its effects on various pathogens, demonstrating that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential in modulating inflammatory responses. It was observed to inhibit the activity of deubiquitinase (DUB) enzymes, which play a crucial role in regulating inflammation. In vitro studies revealed that treatment with the compound reduced the secretion of pro-inflammatory cytokines in macrophages without inducing significant cytotoxicity .
Anticancer Activity
The compound also displays promising anticancer activity. In cellular assays, it inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The underlying mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival and death .
Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduces cytokine secretion | Inhibition of DUB enzymes |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL for S. aureus, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, macrophages treated with this compound showed a significant decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This reduction was linked to the compound's ability to inhibit DUB activity, thereby affecting the NF-kB signaling pathway involved in inflammation .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is well absorbed when administered orally and exhibits moderate plasma half-life. Its solubility profile indicates compatibility with various solvents, making it suitable for formulation into different drug delivery systems.
Toxicology
Toxicological assessments have shown that while the compound is effective at low concentrations, higher doses can lead to cytotoxic effects in non-target cells. Therefore, careful dosage optimization is critical for therapeutic applications .
特性
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-11(2)7-13(6-10)16-14(18)12(8-15)9-17(3)4/h5-7,9H,1-4H3,(H,16,18)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIWUUAJIBQCNO-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=CN(C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C(=C/N(C)C)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













